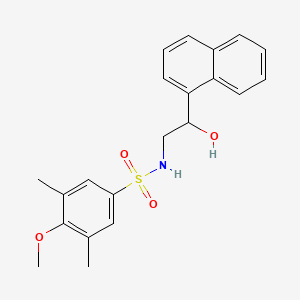
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HN1 is a sulfonamide derivative that has been synthesized using a variety of methods.
Applications De Recherche Scientifique
Antibacterial and Modulatory Activity
Compounds synthesized from naphthalene derivatives have been investigated for their antibacterial and modulatory activities. One study evaluated the pharmacological properties of derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol. Although the minimum inhibitory concentrations (MICs) of these substances were not clinically significant on their own, their combination with aminoglycosides like gentamicin and amikacin showed potential as a therapeutic alternative to bacterial resistance and side effect reduction (Figueredo et al., 2020).
Interaction with Bovine Serum Albumin
Another area of research is the interaction between naphthalene derivatives and proteins, such as Bovine Serum Albumin (BSA). A study focused on understanding the binding constants of naphthalene-based probes with BSA, providing insights into the molecular interactions at play, which could be pivotal for drug delivery systems and the design of fluorescent probes (Ghosh, Rathi, & Arora, 2016).
Environmental Contaminant Degradation
Naphthalene derivatives have also been explored for environmental applications, such as the degradation of pollutants. A study on the intensification of wastewater treatment processes used a combination of ozonated microbubbles and H2O2 for effective removal of naproxen, a nonsteroidal anti-inflammatory drug considered an emerging water contaminant. This approach demonstrates the potential of naphthalene derivatives in enhancing the degradation of pollutants in water (Patel et al., 2019).
Synthesis and Bioactivity
Research has also focused on the synthesis of naphthalene sulfonamide derivatives as potent antibacterial agents. One effort involved reacting naphthalen-1-amine with various sulfonamide groups, showing significant antibacterial activity against various strains, highlighting the pharmaceutical potential of these compounds (Abbasi et al., 2015).
Alzheimer's Disease Research
Furthermore, naphthalene derivatives have been used in Alzheimer's disease research, specifically for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. The use of certain fluorinated derivatives in conjunction with positron emission tomography provides a noninvasive technique for monitoring the progression of Alzheimer's disease, facilitating diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14-11-17(12-15(2)21(14)26-3)27(24,25)22-13-20(23)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,20,22-23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKRTXLELLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

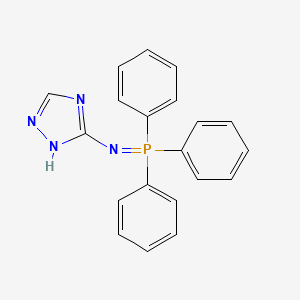

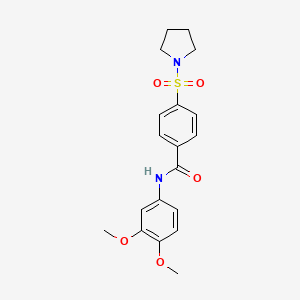
![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)
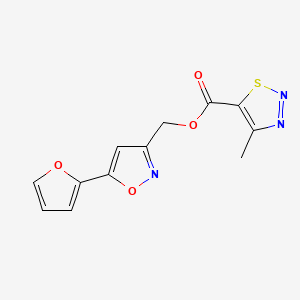
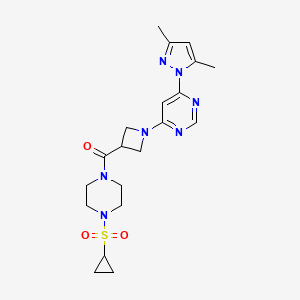
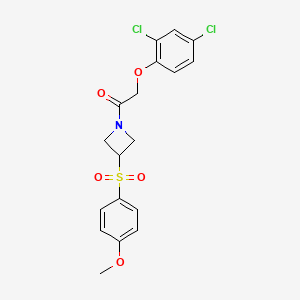
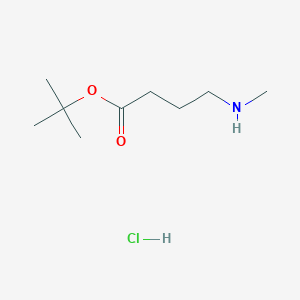
![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)
![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)
![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)
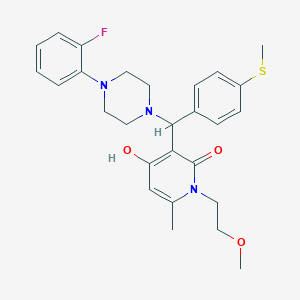
![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)